molecular formula C8H17NO3 B13535320 Methyl o-propylhomoserinate

Methyl o-propylhomoserinate

Cat. No.: B13535320
M. Wt: 175.23 g/mol
InChI Key: VVHANRJVJRSXOI-UHFFFAOYSA-N
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Description

. This compound is a derivative of homoserine, an amino acid that plays a role in the biosynthesis of methionine, threonine, and isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-propylhomoserinate typically involves the esterification of homoserine with methanol and propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl o-propylhomoserinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl o-propylhomoserinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl o-propylhomoserinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of homoserine and propanol. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl homoserinate: Similar in structure but lacks the propyl group.

    Ethyl homoserinate: Similar but has an ethyl group instead of a propyl group.

    Propyl homoserinate: Similar but lacks the methyl ester group.

Uniqueness

Methyl o-propylhomoserinate is unique due to the presence of both a methyl ester and a propyl group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-4-propoxybutanoate

InChI

InChI=1S/C8H17NO3/c1-3-5-12-6-4-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

VVHANRJVJRSXOI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(C(=O)OC)N

Origin of Product

United States

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